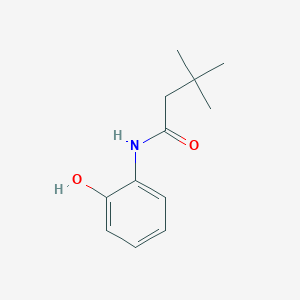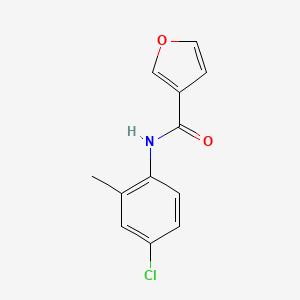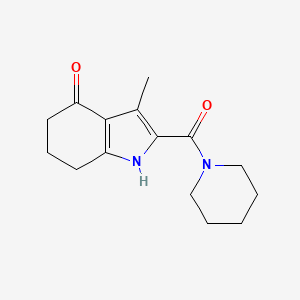
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has gained attention in the scientific community due to its potential benefits for muscle growth and recovery, as well as its potential use in treating various medical conditions.
作用机制
The exact mechanism of action of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide is not fully understood, but it is believed to work by stimulating protein synthesis and inhibiting protein breakdown in muscle tissue. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also have anti-inflammatory and antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to an overall increase in muscle mass and strength. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also improve muscle recovery and reduce muscle damage and soreness following exercise.
In addition to its effects on muscle tissue, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may also have beneficial effects on other tissues and organs in the body. For example, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been shown to improve immune function and reduce inflammation in various animal models.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in lab experiments is its well-established safety profile. N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been extensively studied in humans and has been shown to be safe and well-tolerated at doses up to 6 grams per day.
One limitation of using N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in lab experiments is its relatively high cost compared to other supplements and compounds. In addition, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide may not be effective in all individuals, and its effects may be influenced by factors such as age, sex, and training status.
未来方向
There are several areas of research that could be explored in the future regarding N-(2-hydroxyphenyl)-3,3-dimethylbutanamide. Some potential future directions include:
1. Further investigation of the mechanism of action of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide, including its effects on gene expression and signaling pathways in muscle tissue.
2. Exploration of the potential therapeutic effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
3. Investigation of the optimal dosing and timing of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide supplementation for maximal benefits in sports nutrition and exercise performance.
4. Exploration of the potential effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide on other tissues and organs in the body, including the immune system and the brain.
5. Investigation of the potential synergistic effects of N-(2-hydroxyphenyl)-3,3-dimethylbutanamide with other supplements and compounds, such as creatine and beta-alanine.
Conclusion:
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide is a promising compound with potential benefits for muscle growth and recovery, as well as potential therapeutic effects in various medical conditions. While more research is needed to fully understand its mechanism of action and optimal use, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has the potential to be a valuable tool in sports nutrition and medical research.
合成方法
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of leucine with isobutyraldehyde and hydroxylamine, while microbial fermentation involves the use of bacteria or fungi to produce N-(2-hydroxyphenyl)-3,3-dimethylbutanamide from leucine.
科学研究应用
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its potential benefits in sports nutrition and exercise performance. Research has shown that N-(2-hydroxyphenyl)-3,3-dimethylbutanamide supplementation may increase muscle mass and strength, decrease muscle damage and soreness, and improve aerobic capacity in athletes.
In addition to its potential use in sports nutrition, N-(2-hydroxyphenyl)-3,3-dimethylbutanamide has also been studied for its potential therapeutic effects in various medical conditions, including cancer, HIV/AIDS, and muscle wasting disorders.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)8-11(15)13-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOEELWDXAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-3,3-dimethylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
